

# Application Notes and Protocols for GPR139 Radioligand Binding Assays

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## Compound of Interest

Compound Name: LP-471756

Cat. No.: B15606455

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This document provides detailed protocols and application notes for conducting radioligand binding assays for the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor primarily expressed in the central nervous system, and it is a potential therapeutic target for neuropsychiatric and behavioral disorders. These protocols are designed to guide researchers in the accurate determination of ligand affinity and receptor density, crucial for drug discovery and development efforts targeting this receptor.

## Introduction

Radioligand binding assays are a fundamental tool for studying receptor pharmacology, allowing for the quantification of receptor-ligand interactions. The development of a suitable radioligand for GPR139 has been a challenge, with early candidates showing high non-specific binding. However, the tritium-labeled agonist, [<sup>3</sup>H]JNJ-63533054, has been identified as a potent and selective radioligand for GPR139, enabling robust and reproducible binding assays. [1] This document will focus on protocols utilizing [<sup>3</sup>H]JNJ-63533054.

GPR139 is known to primarily signal through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent downstream events such as calcium mobilization and cyclic

AMP (cAMP) production.[2][3][4][5] Understanding the binding characteristics of novel compounds is the first step in modulating this signaling pathway for therapeutic benefit.

## Data Presentation

The following tables summarize the quantitative data for the binding of [<sup>3</sup>H]JNJ-63533054 to GPR139 from different species.

Table 1: Saturation Binding Parameters for [<sup>3</sup>H]JNJ-63533054

Species	Receptor	K <sub>d</sub> (nM)	B <sub>max</sub> (pmol/mg protein)	Cell Line	Reference
Human	GPR139	10	26	Trex-CHO (inducible)	[1][6][7]
Rat	GPR139	32	8.5	Not Specified	[6][7]
Mouse	GPR139	23	6.2	Not Specified	[6][7]

Table 2: Functional Activity of JNJ-63533054

Assay Type	Species	EC <sub>50</sub> (nM)	Cell Line	Reference
Calcium Mobilization	Human	16	Not Specified	[6]
GTPyS Binding	Human	17	Not Specified	[6]
Calcium Mobilization	Rat	63	Not Specified	[6]
Calcium Mobilization	Mouse	28	Not Specified	[6]

## Experimental Protocols

This section provides detailed methodologies for saturation and competition radioligand binding assays for GPR139.

## Protocol 1: Membrane Preparation from Cells Overexpressing GPR139

This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably or transiently expressing GPR139.

Materials:

- HEK293 or CHO cells expressing GPR139
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Scrapers
- Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors), ice-cold
- Dounce homogenizer or sonicator
- High-speed centrifuge
- Sucrose solution (20% in Lysis Buffer)
- BCA or Bradford protein assay kit

Procedure:

- Culture GPR139-expressing cells to confluency in appropriate culture vessels.
- Wash the cells twice with ice-cold PBS.
- Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

- Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
- Repeat the centrifugation step (step 7).
- Resuspend the final membrane pellet in a small volume of Lysis Buffer containing 20% sucrose for cryopreservation.
- Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.
- Aliquot the membrane suspension and store at -80°C until use.

## Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant ( $K_d$ ) and the maximum number of binding sites ( $B_{max}$ ) of [<sup>3</sup>H]JNJ-63533054.

Materials:

- GPR139-expressing cell membranes
- [<sup>3</sup>H]JNJ-63533054 (specific activity ~20-60 Ci/mmol)
- Unlabeled JNJ-63533054 (for non-specific binding)
- Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>, 0.1% BSA)
- 96-well microplates
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

- Filtration apparatus (cell harvester)
- Scintillation vials
- Scintillation cocktail
- Liquid scintillation counter

Procedure:

- Prepare serial dilutions of [<sup>3</sup>H]JNJ-63533054 in Assay Buffer, typically ranging from 0.1 to 50 nM.
- For each concentration of radioligand, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
- To the wells for total binding, add 50 µL of Assay Buffer.
- To the wells for non-specific binding, add 50 µL of a high concentration of unlabeled JNJ-63533054 (e.g., 10 µM).
- Add 50 µL of the appropriate [<sup>3</sup>H]JNJ-63533054 dilution to all wells.
- Add 100 µL of the GPR139 membrane preparation (typically 10-50 µg of protein) to each well.
- Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
- Transfer the filters to scintillation vials.
- Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate in the dark for at least 4 hours.

- Count the radioactivity in a liquid scintillation counter.
- Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
- Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the  $K_d$  and  $B_{max}$  values.

### Protocol 3: Competition Radioligand Binding Assay

This assay is used to determine the affinity ( $K_i$ ) of unlabeled test compounds for GPR139.

Materials:

- Same as for the Saturation Binding Assay
- Unlabeled test compounds

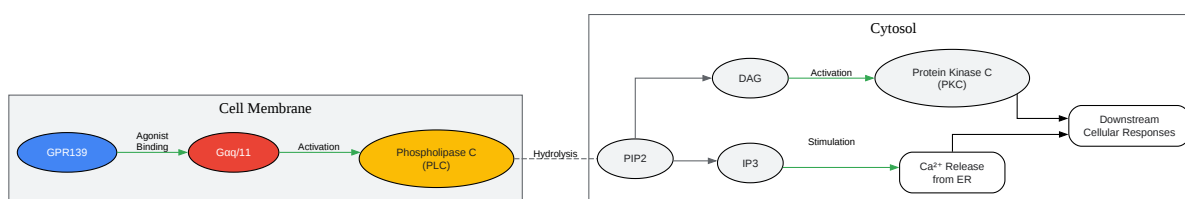
Procedure:

- Prepare serial dilutions of the unlabeled test compounds in Assay Buffer, typically ranging from  $10^{-11}$  to  $10^{-5}$  M.
- Prepare a solution of [ $^3$ H]JNJ-63533054 in Assay Buffer at a concentration close to its  $K_d$  value (e.g., 10 nM).
- In a 96-well plate, set up wells for total binding (no competitor), non-specific binding (10  $\mu$ M unlabeled JNJ-63533054), and for each concentration of the test compound.
- Add 50  $\mu$ L of the appropriate test compound dilution or control solution to the respective wells.
- Add 50  $\mu$ L of the [ $^3$ H]JNJ-63533054 solution to all wells.
- Add 100  $\mu$ L of the GPR139 membrane preparation (10-50  $\mu$ g of protein) to each well.
- Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.

- Terminate the reaction and process the samples as described in the Saturation Binding Assay protocol (steps 8-12).
- Calculate the percentage of specific binding at each concentration of the test compound.
- Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC<sub>50</sub> value.
- Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its equilibrium dissociation constant.

## Visualizations

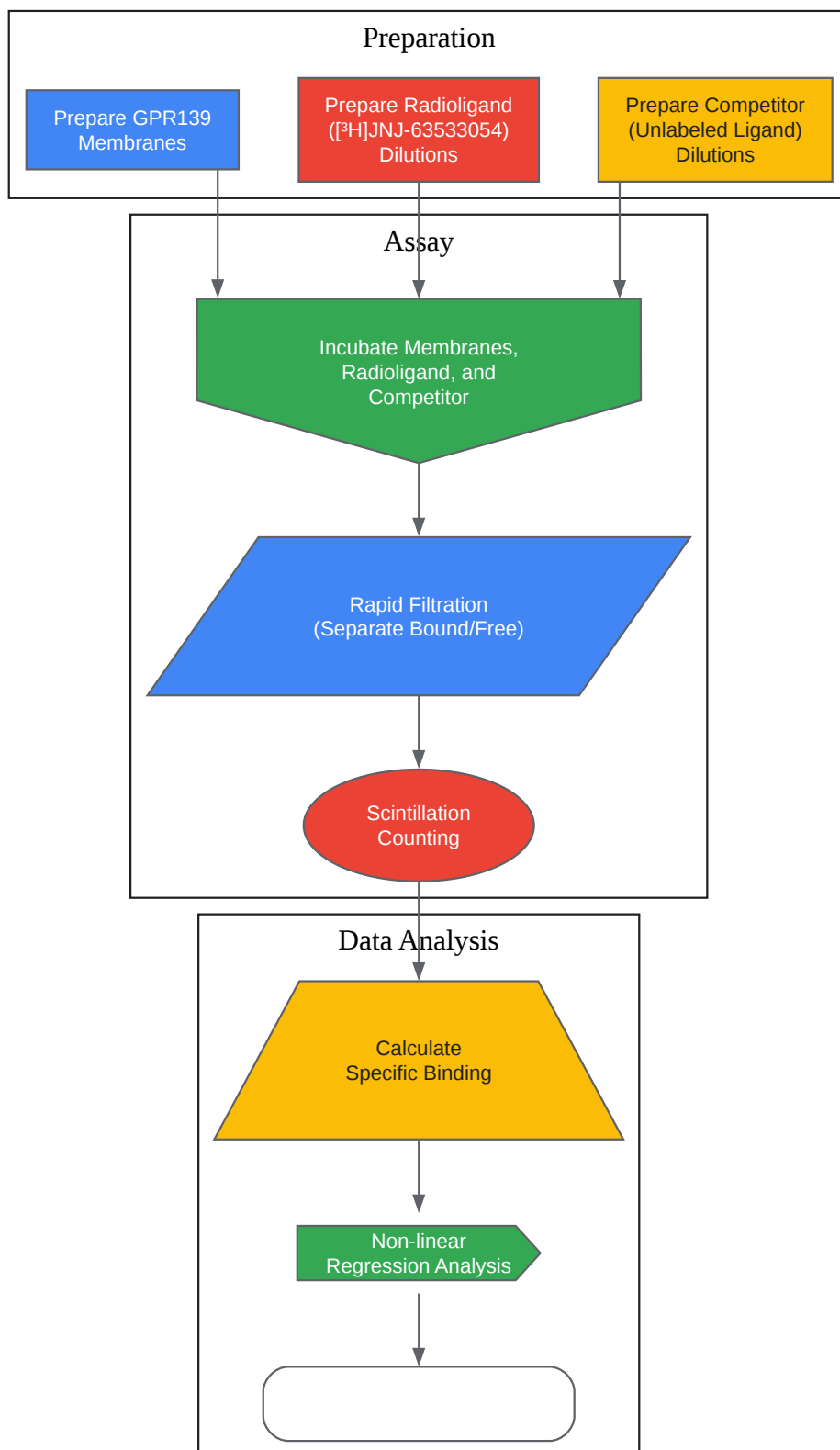
### GPR139 Signaling Pathway



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Caption: GPR139 primarily signals through the Gq/11 pathway.

## Experimental Workflow for Radioligand Binding Assay



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Caption: Workflow for GPR139 radioligand binding assays.

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